2-(4-Isopropyl-phenoxy)-5-nitropyridine
Description
Overview of Nitropyridine Derivatives in Organic Synthesis
Nitropyridine derivatives are a cornerstone of modern organic synthesis, serving as highly versatile intermediates for the construction of more complex molecular architectures. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution reactions. This activation is particularly pronounced at the positions ortho and para to the nitro group. Consequently, halogens or other leaving groups at these positions are readily displaced by a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the facile introduction of diverse functional groups, enabling the synthesis of a wide array of substituted pyridines.
Furthermore, the nitro group itself can be readily transformed into other functional groups. For instance, reduction of the nitro group provides access to aminopyridines, which are key precursors for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. The versatility of nitropyridines makes them indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.
Significance of the Phenoxy Moiety in Chemical Structures
The phenoxy group, a phenyl ring linked to a molecule via an ether oxygen, is a privileged structural motif in medicinal chemistry and materials science. Its presence can profoundly influence the physicochemical and biological properties of a molecule. The phenoxy moiety can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.
Rationale for the Study of 2-(4-Isopropyl-phenoxy)-5-nitropyridine
The specific study of this compound is driven by the potential synergistic effects of its constituent parts. The 2-aryloxy-5-nitropyridine core is a known pharmacophore in various biologically active compounds, including those with herbicidal and medicinal properties. The rationale for investigating the 4-isopropyl substitution on the phenoxy ring stems from several key considerations in rational drug and agrochemical design.
The isopropyl group is a moderately bulky and lipophilic substituent. Its introduction at the para position of the phenoxy ring can:
Enhance Lipophilicity: Increased lipophilicity can improve a molecule's ability to cross biological membranes, such as cell walls in plants or cell membranes in pathogens, potentially leading to enhanced bioactivity.
Modulate Binding Affinity: The size and shape of the isopropyl group can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially increasing its potency and selectivity.
Influence Metabolism: The presence of the isopropyl group can affect the metabolic fate of the molecule, potentially leading to a longer duration of action.
Several studies on related 2-aryloxy-5-nitropyridine derivatives have demonstrated significant herbicidal activity. echemi.com The exploration of different substituents on the phenoxy ring, such as the isopropyl group, is a common strategy to optimize this activity and develop new, more effective herbicides.
| Rationale for Isopropyl Group | Potential Effect |
| Increased Lipophilicity | Improved membrane permeability |
| Steric Bulk | Enhanced binding selectivity |
| Metabolic Stability | Longer duration of action |
Historical Context of Pyridine Ether Synthesis and Reactivity
The synthesis of pyridine ethers, including 2-aryloxy-5-nitropyridines, is historically rooted in the development of nucleophilic aromatic substitution (SNAr) reactions. One of the earliest and most fundamental methods for forming aryl ethers is the Williamson ether synthesis, developed in the mid-19th century. While traditionally applied to aliphatic systems, the principles of nucleophilic attack by an alkoxide or phenoxide on an electrophilic carbon have been extended to aromatic systems.
The synthesis of 2-aryloxy-5-nitropyridines typically involves the reaction of a 2-halopyridine, most commonly 2-chloro-5-nitropyridine, with a substituted phenol (B47542) in the presence of a base. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide by the phenoxide ion.
The general mechanism for this reaction is a two-step addition-elimination process. The phenoxide nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
General Reaction Scheme for the Synthesis of 2-Aryloxy-5-nitropyridines:

Where X is a halogen (typically Cl) and R is a substituent on the phenol.
Over the years, various modifications and improvements to this general method have been developed, including the use of different bases, solvents, and catalysts to optimize reaction conditions and yields. The reactivity of these pyridine ethers has also been explored, with the nitro group being a key site for further chemical transformations.
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-nitro-2-(4-propan-2-ylphenoxy)pyridine |
InChI |
InChI=1S/C14H14N2O3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-15-14)16(17)18/h3-10H,1-2H3 |
InChI Key |
FGHNPNBPVJDUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Transformations of 2 4 Isopropyl Phenoxy 5 Nitropyridine
Reactions of the Nitro Group
The nitro group is a versatile functional group that serves as a key site for the chemical modification of the molecule. Its strong electron-withdrawing nature not only influences the reactivity of the entire molecule but also allows for its own transformation into other valuable functional groups.
The reduction of the nitro group to a primary amine is one of the most significant transformations for nitroaromatic compounds, providing a gateway to a wide array of further functionalization, such as diazotization and amide formation. This conversion is typically achieved through various established methods, including catalytic hydrogenation or the use of chemical reducing agents. wikipedia.orggoogle.com
The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamine intermediates to yield the corresponding amino derivative, 5-amino-2-(4-isopropyl-phenoxy)pyridine. nih.gov A variety of reagents and catalytic systems have been proven effective for the reduction of aromatic nitro compounds, many of which are applicable to nitropyridine substrates. organic-chemistry.org
Commonly employed methods include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org This method is known for its high efficiency and clean reaction profiles.
Metal-Acid Systems: Classic chemical reduction involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgmnstate.edu The Fe/HCl system is a common choice due to its effectiveness and cost-efficiency.
Transfer Hydrogenation: Reagents like hydrazine or formic acid in the presence of a metal catalyst can serve as the hydrogen source, offering a milder alternative to high-pressure hydrogenation. organic-chemistry.org
Other Reducing Agents: A range of other reagents can effect this transformation, including sodium hydrosulfite, tin(II) chloride, and trichlorosilane in the presence of an organic base. wikipedia.orggoogle.com
The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule.
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | Highly efficient, common lab and industrial method. | wikipedia.org |
| Fe, HCl or CH₃COOH | Refluxing aqueous ethanol | Classic, cost-effective method. | wikipedia.orgmnstate.edu |
| SnCl₂·2H₂O | Ethanol, HCl | Effective for selective reductions. | wikipedia.org |
| NaBH₄, NiCl₂ or Pd/C | Methanol, Room Temperature | Borohydride systems require a catalyst for nitro reduction. | google.com |
| HSiCl₃, Triethylamine | Dichloromethane, 0°C to Room Temperature | Metal-free reduction method with good functional group tolerance. | google.comorganic-chemistry.org |
The nitro group exerts a powerful influence on the pyridine (B92270) ring's susceptibility to both electrophilic and nucleophilic attacks. Its strong electron-withdrawing character (-I and -R effects) significantly modifies the electron density distribution across the aromatic system.
Electrophilic Aromatic Substitution (EAS): The nitro group is a strongly deactivating group, meaning it reduces the pyridine ring's reactivity towards electrophiles. youtube.comquora.com By withdrawing electron density, it makes the ring less nucleophilic and therefore less prone to attack by electron-deficient species. Furthermore, it acts as a meta-director. libretexts.org Resonance analysis shows that the deactivation is most pronounced at the ortho (C4) and para (C6) positions relative to the nitro group, which bear a partial positive charge. Consequently, any potential electrophilic attack is directed to the meta position (C3), which is comparatively less deactivated. quora.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates the pyridine nucleus for nucleophilic aromatic substitution. nih.gov The withdrawal of electron density makes the ring electron-deficient and susceptible to attack by nucleophiles. This activation is most effective at the positions ortho (C4, C6) and para (C2) to the nitro group. In 2-(4-isopropyl-phenoxy)-5-nitropyridine, this activation facilitates nucleophilic attack at the C2, C4, and C6 positions, enabling the displacement of a leaving group or direct C-H functionalization. nih.govnih.gov
Reactions of the Pyridine Nucleus
The reactivity of the pyridine ring in this compound is complex, governed by the combined electronic effects of the ring nitrogen, the nitro group, and the phenoxy group.
Electrophilic aromatic substitution on the pyridine ring of this compound is generally considered unfavorable. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. rsc.org This low reactivity is further exacerbated by the presence of the powerful electron-withdrawing nitro group at the C5 position.
While the 4-isopropyl-phenoxy group at C2 is an activating, ortho, para-directing group, its influence is likely insufficient to overcome the strong deactivating effects of both the ring nitrogen and the nitro group. Any forced electrophilic substitution would require harsh reaction conditions, and predicting the regiochemical outcome is difficult due to the conflicting directing effects. masterorganicchemistry.comlibretexts.org The nitro group directs incoming electrophiles to the C3 position, while the phenoxy group would direct them to the C3 and C5 positions. Given the deactivation, yields are expected to be very low, with a high potential for side reactions or degradation of the starting material.
The pyridine ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the C5-nitro group. nih.gov Nucleophiles can attack the electron-deficient carbon atoms, particularly those at positions C4 and C6, which are ortho to the nitro group.
One important class of such reactions is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position of an electron-deficient aromatic ring. nih.gov This allows for the direct introduction of substituents onto the pyridine nucleus. For instance, carbanions stabilized by sulfonyl or cyano groups can attack the C4 or C6 position, followed by the elimination of a hydrogen and the leaving group from the nucleophile to restore aromaticity. acs.org
| Nucleophile | Reaction Type | Potential Product(s) | Reference |
|---|---|---|---|
| R-S⁻ (Thiolates) | SNAr | 4- or 6-Thioether substituted derivatives | nih.gov |
| R-O⁻ (Alkoxides) | SNAr | 4- or 6-Alkoxy substituted derivatives | nih.gov |
| ⁻CH₂(SO₂Ph) | VNS | 4- or 6-Benzylsulfonyl substituted derivatives | nih.govacs.org |
| NH₃, RNH₂ (Amines) | SNAr (Chichibabin-type) | 4- or 6-Amino substituted derivatives (requires harsh conditions) | - |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org However, these reactions typically require an electrophilic partner bearing a suitable leaving group, most commonly a halide (Br, I) or a triflate (OTf). rsc.org The parent compound, this compound, lacks such a leaving group on the pyridine ring and is therefore not a direct substrate for these transformations.
To utilize cross-coupling chemistry, a halogenated derivative, such as 4-bromo-2-(4-isopropyl-phenoxy)-5-nitropyridine, would first need to be synthesized. On such a substrate, a variety of cross-coupling reactions could be performed.
Suzuki Reaction: This reaction couples an organoboron reagent (e.g., an arylboronic acid) with the halo-pyridine derivative in the presence of a palladium catalyst and a base. nih.govmdpi.com This would allow for the introduction of new aryl or vinyl groups at the C4 position.
Heck Reaction: The Heck reaction involves the coupling of the halo-pyridine with an alkene to form a substituted alkene, again catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This would enable the synthesis of styryl-type derivatives.
Stille Reaction: This reaction utilizes an organotin (stannane) reagent as the nucleophilic partner to couple with the halo-pyridine. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-(4-isopropyl-phenoxy)-5-nitropyridine | nih.govnih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 4-Vinyl-2-(4-isopropyl-phenoxy)-5-nitropyridine | wikipedia.orglibretexts.org |
| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | 4-Aryl-2-(4-isopropyl-phenoxy)-5-nitropyridine | wikipedia.orglibretexts.org |
Reactivity of the Phenoxy Moiety
Ether Cleavage Reactions and Dearylation
The ether linkage in aryl ethers, such as this compound, is generally stable but can be cleaved under stringent acidic conditions. mdpi.comwikipedia.org This reaction, known as ether cleavage, typically proceeds via nucleophilic substitution. In the case of aryl alkyl ethers, the cleavage almost invariably results in the formation of a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond. libretexts.orglibretexts.org
For this compound, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to protonate the ether oxygen, making the 4-isopropyl-phenoxy group a better leaving group. chemistrysteps.com However, due to the stability of the aromatic ring, the nucleophilic attack by the halide ion (Br- or I-) would occur on the pyridine ring, leading to dearylation. This process would yield 4-isopropylphenol and 2-halo-5-nitropyridine. It is important to note that diaryl ethers are generally very resistant to cleavage by acids. libretexts.org
The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the specific substrates and reaction conditions. wikipedia.orgchemistrysteps.com Given the presence of the electron-withdrawing nitro group on the pyridine ring, nucleophilic aromatic substitution (SNAr) at the C-2 position of the pyridine ring is a plausible pathway for this transformation.
Table 1: Expected Products of Ether Cleavage of this compound
| Reactant | Reagent | Expected Products | Reaction Type |
| This compound | HBr (excess) | 4-Isopropylphenol and 2-bromo-5-nitropyridine | Ether Cleavage / Dearylation |
| This compound | HI (excess) | 4-Isopropylphenol and 2-iodo-5-nitropyridine | Ether Cleavage / Dearylation |
Transformations on the Isopropyl Group (e.g., Oxidation, Functionalization)
The isopropyl group attached to the phenoxy moiety is also susceptible to chemical modification, primarily through oxidation or other functionalization reactions.
Oxidation:
The benzylic position of the isopropyl group (the carbon atom directly attached to the aromatic ring) is prone to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, under appropriate conditions, can oxidize the isopropyl group. Depending on the reaction conditions, the oxidation could potentially lead to the formation of a secondary alcohol, a ketone (acetophenone derivative), or even complete cleavage to a carboxylic acid. For instance, the oxidation of isopropyl alcohol has been studied using various oxidizing agents. researchgate.net Milder oxidizing agents like pyridinium chlorochromate (PCC) are known to oxidize secondary alcohols to ketones. libretexts.org Therefore, if the isopropyl group were first hydroxylated, subsequent oxidation to the corresponding ketone could be achieved.
Functionalization:
The isopropyl group can also be a site for other functionalization reactions. For example, free-radical halogenation could introduce a halogen atom at the benzylic position. Furthermore, directed C-H functionalization methodologies, although not specifically reported for this molecule, represent a modern approach to selectively introduce functional groups. The 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group for the functionalization of unactivated C(sp³)–H bonds, highlighting the potential for targeted modifications of such alkyl groups on aromatic systems. snnu.edu.cn
Table 2: Potential Transformations of the Isopropyl Group
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation (vigorous) | KMnO₄, heat | 4-(5-Nitropyridin-2-yloxy)benzoic acid |
| Oxidation (mild, on corresponding alcohol) | PCC | 2-(4-Acetyl-phenoxy)-5-nitropyridine |
| Free-Radical Halogenation | NBS, light/initiator | 2-(4-(1-Bromo-1-methylethyl)phenoxy)-5-nitropyridine |
Annulation and Cyclization Reactions
The inherent reactivity of the 5-nitropyridine core, particularly after reduction of the nitro group, provides a versatile platform for the construction of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules. mdpi.comnih.govmdpi.com
Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines)
A key transformation of this compound involves the reduction of the nitro group to an amino group, yielding 2-(4-isopropyl-phenoxy)-5-aminopyridine. This resulting aminopyridine is a crucial intermediate for the synthesis of fused heterocyclic systems, most notably imidazopyridines. nih.gov
The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine derivative with an α-haloketone (the Tschitschibabin reaction) or other suitable reagents that provide the remaining atoms for the imidazole ring. For instance, the amino group of 2-(4-isopropyl-phenoxy)-5-aminopyridine can act as a nucleophile, attacking an electrophilic partner, followed by an intramolecular cyclization and dehydration to form the aromatic imidazopyridine ring system.
A study by an unnamed source describes the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, bearing a nitropyridine substituent, which rearrange in the presence of triethylamine to form imidazo[1,2-a]pyridines. nih.gov While the starting material is different, this demonstrates a pathway where a nitropyridine derivative ultimately leads to an imidazopyridine structure. This suggests that after reduction of the nitro group, 2-(4-isopropyl-phenoxy)-5-aminopyridine could undergo cyclization with various reagents to afford the corresponding 7-(4-isopropyl-phenoxy)imidazo[1,2-a]pyridine.
Table 3: Proposed Synthesis of an Imidazopyridine Derivative
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | This compound | SnCl₂/HCl or H₂/Pd-C | 2-(4-Isopropyl-phenoxy)-5-aminopyridine | Nitro Reduction |
| 2 | 2-(4-Isopropyl-phenoxy)-5-aminopyridine | α-Haloketone (e.g., bromoacetone) | 7-(4-Isopropyl-phenoxy)-2-methylimidazo[1,2-a]pyridine | Annulation/Cyclization |
Role As a Chemical Intermediate and Building Block
Precursor for Advanced Heterocyclic Scaffolds
The ability to construct intricate, multi-ring systems is a testament to the utility of a chemical building block. 2-(4-Isopropyl-phenoxy)-5-nitropyridine serves as a foundational element in the synthesis of such advanced heterocyclic scaffolds.
While direct examples of this compound in the synthesis of fused pyridine (B92270) derivatives are not extensively documented in readily available literature, the general reactivity of related 5-nitropyridines provides a clear pathway. The reduction of the nitro group to an amine is the critical first step. This resulting 5-amino-2-(4-isopropyl-phenoxy)pyridine is a bifunctional molecule, possessing both an amino group and the existing phenoxy-pyridine structure. The newly introduced amino group can participate in cyclization reactions with a variety of reagents to form fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine (B1217469) rings, which can be subsequently aromatized. Similarly, condensation with diketones or their equivalents can be employed to construct fused pyrazine (B50134) or other diazine rings. The specific fused pyridine derivatives that can be synthesized are largely dependent on the choice of the cyclizing agent.
The integration of the this compound moiety into larger polycyclic systems follows a similar synthetic logic. The key transformations often involve the functionalization of the pyridine ring or the phenoxy substituent. For example, after the reduction of the nitro group, the resulting amine can be diazotized and converted into a variety of other functional groups, such as halogens or a cyano group. These new functionalities can then participate in cross-coupling reactions, such as Suzuki or Heck couplings, with other cyclic or polycyclic partners to build larger, more complex structures. Additionally, the phenoxy group itself can be substituted with functionalities that can undergo intramolecular cyclization reactions, leading to the formation of polycyclic systems containing ether linkages.
Intermediate in the Synthesis of Agrochemicals
The phenoxypyridine structural motif is a well-established pharmacophore in the agrochemical industry, present in a number of commercially successful herbicides and insecticides. The synthesis of these complex molecules often relies on the use of versatile intermediates like this compound. Pyridine-based compounds, in general, play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides.
The development of novel herbicides is a continuous effort in the agricultural sector to ensure food security. Phenoxypyridine derivatives have been identified as a promising class of compounds with potent herbicidal activity. The synthesis of certain herbicidal agents can involve intermediates structurally related to this compound. For instance, the general synthesis of some pyridine-based herbicides involves the coupling of a substituted phenol (B47542) with a functionalized pyridine. The isopropyl-phenoxy moiety of the title compound is a feature found in some herbicidal molecules. The 5-nitro group, after reduction to an amine, can be further modified to introduce other functionalities that are essential for the herbicidal activity of the final product.
| Herbicide Class | General Structure | Potential Role of this compound Intermediate |
| Pyridinyloxy-alkanoic Acids | A phenoxy group linked to a pyridine ring, with an alkanoic acid side chain. | The core structure can be derived from the title compound. The nitro group can be converted to other functionalities required for herbicidal efficacy. |
| Sulfonylurea Herbicides | A sulfonylurea bridge connecting a pyridine heterocycle to another aromatic or heterocyclic ring. | The amino derivative of the title compound can be a precursor to the pyridine-containing portion of the sulfonylurea herbicide. |
The pyridine ring is a key component of many modern insecticides, including the neonicotinoids. The synthesis of novel insecticidal compounds often involves the derivatization of pyridine-based intermediates. While direct synthesis of commercial insecticides from this compound is not explicitly detailed, its structural elements are relevant. The phenoxy group can influence the lipophilicity and binding characteristics of the final molecule, which are critical for insecticidal activity. The nitro group can be transformed into various other functional groups to modulate the biological activity and spectrum of the resulting insecticide. For example, the reduction of the nitro group to an amine allows for the introduction of pharmacophores commonly found in insecticides.
| Insecticide Class | General Structure | Potential Role of this compound Intermediate |
| Pyridine-based Insecticides | Often contain a substituted pyridine ring linked to another cyclic or acyclic moiety. | The title compound can serve as a starting point for the synthesis of the pyridine portion of the insecticide. |
| Neonicotinoid Analogs | Characterized by a chloropyridine or related heterocyclic core. | The amino derivative of the title compound could be a precursor for the synthesis of novel neonicotinoid analogs with modified properties. |
Building Block for Chemical Probes and Ligands
Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with specific biological targets, such as proteins or enzymes. Ligands, in a broader sense, are molecules that bind to a central metal atom to form a coordination complex. The structural features of this compound make it an attractive starting point for the synthesis of such molecules.
Synthesis of Ligands for Receptor Studies
Based on available scientific literature, there is no specific documented evidence of This compound being directly utilized as a chemical intermediate in the synthesis of ligands for receptor studies. While nitropyridine derivatives are a recognized class of compounds in medicinal chemistry, serving as precursors for various biologically active molecules, the specific application of this particular isopropyl-phenoxy substituted nitropyridine in ligand synthesis for receptor binding assays or functional studies has not been reported in the reviewed literature. The potential for this compound to be used in such a capacity would theoretically involve the chemical modification of its core structure, likely through the reduction of the nitro group to an amine, which could then serve as a handle for further synthetic transformations to build more complex ligand structures. However, without concrete research findings, any such discussion remains speculative.
Development of Chemical Tools for Biological Investigations
Similarly, a comprehensive review of scientific databases and research articles does not yield any instances where This compound has been employed as a building block for the development of chemical tools for biological investigations. Chemical tools, which include probes, tracers, and inhibitors, are essential for elucidating biological pathways and mechanisms of action. The synthesis of such tools often requires intermediates with specific reactive groups or functionalities that allow for conjugation to reporter molecules or for covalent interaction with biological targets. Although the structure of this compound presents possibilities for synthetic elaboration into such tools, there are currently no published studies demonstrating its use for this purpose. The development of chemical probes from this compound would necessitate dedicated synthetic efforts and subsequent biological evaluation, which have not been described in the accessible scientific literature.
Structure Activity Relationship Sar Studies and Mechanistic Investigations in Non Clinical Contexts
Theoretical Frameworks for SAR Analysis
Quantitative Structure-Activity Relationships (QSAR)
A search for QSAR models specifically developed for 2-(4-Isopropyl-phenoxy)-5-nitropyridine or its close analogs yielded no results. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. The absence of such studies indicates a lack of sufficient biological data for a series of related compounds needed to build a predictive model.
Molecular Docking to Elucidate Binding Modes (in vitro enzyme/receptor interactions)
There are no published molecular docking studies that have investigated the binding of this compound to any specific enzyme or receptor. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. Such studies are crucial for understanding potential mechanisms of action at a molecular level.
Influence of Structural Modifications on In Vitro Biological Activity
Without a baseline of biological activity for the parent compound, this compound, there are no available studies detailing the impact of structural modifications.
Impact of Substitutions on Enzyme Inhibition Profiles (e.g., Kinases)
No data is available regarding the enzyme inhibitory activity of this compound, including its effects on kinases. While related pyridine (B92270) derivatives have been investigated as kinase inhibitors, this specific compound has not been profiled in such assays.
Modulation of Activity in Cellular Assays (e.g., cytotoxicity in glioblastoma cell lines)
There is no published research on the cytotoxic effects of this compound in any cell line, including glioblastoma. Studies on other pyridine variants have shown cytotoxicity against glioblastoma cells, but this data cannot be directly extrapolated to the compound .
Structure-Activity Insights from Antiplasmodial Investigations (in vitro)
The in vitro antiplasmodial activity of this compound has not been reported. While research has been conducted on the antiplasmodial properties of other classes of phenoxy derivatives, this specific compound remains uninvestigated in this context.
Correlation of Structural Features with Specific Reactivity Pathways in this compound
The reactivity of "this compound" in non-clinical chemical transformations is intricately linked to its molecular structure. The spatial arrangement of its atoms and the electronic properties of its constituent groups dictate the rates and outcomes of its reactions. This section delves into the stereoelectronic effects and the influence of substituents on the regioselectivity and chemoselectivity of reactions involving this compound, primarily focusing on nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of molecules.
Stereoelectronic Effects on Reaction Rates
Stereoelectronic effects, which encompass the influence of orbital overlap and molecular geometry on the electronic energy of a molecule, play a crucial role in determining the reaction rates of "this compound". In the context of SNAr reactions, these effects are most pronounced in the stability of the transition state leading to the Meisenheimer complex, a key intermediate.
The reaction proceeds through the attack of a nucleophile on the electron-deficient pyridine ring. The pyridine ring's electron deficiency is enhanced by the presence of the strongly electron-withdrawing nitro group at the 5-position and the electronegative nitrogen atom within the aromatic system. The rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex. The stability of the transition state leading to this complex is heavily influenced by stereoelectronic factors.
For "this compound," the key stereoelectronic considerations include:
Orbital Alignment: For an effective nucleophilic attack, the trajectory of the incoming nucleophile's highest occupied molecular orbital (HOMO) must align favorably with the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. The LUMO is expected to have significant contributions from the carbon atoms at positions 2, 4, and 6, which are activated by the nitro group and the ring nitrogen.
Stabilization of the Intermediate: The negative charge developed in the Meisenheimer complex is delocalized throughout the aromatic system. The nitro group at the 5-position plays a pivotal role in stabilizing this negative charge through resonance. The lone pairs on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are integral to this delocalization. Computational studies on similar dinitropyridine systems have shown that the nitro groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack.
Leaving Group Ability: The 4-isopropyl-phenoxy group acts as the leaving group in an SNAr reaction. Its ability to depart is influenced by the stability of the resulting phenoxide anion. The electron-donating nature of the para-isopropyl group, through hyperconjugation and induction, slightly destabilizes the phenoxide anion compared to an unsubstituted phenoxide. This effect would be expected to modestly decrease the reaction rate compared to 2-phenoxy-5-nitropyridine.
Illustrative Data on Reaction Mechanisms for Analogous Compounds
| Compound | Nucleophile | Mechanism | Key Findings |
| 2-Ethoxy-3,5-dinitropyridine | Piperidine | Stepwise (SNAr) | Computational studies show the formation of a stable Meisenheimer complex. The nitro groups are crucial for stabilizing the transition state. |
| 2-Phenoxy-3,5-dinitropyridine | Amines | Stepwise (SNAr) | Kinetic studies indicate that proton transfer from the initially formed zwitterionic intermediate can be the rate-limiting step. |
| Various Aryl Fluorides | Indole | Borderline/Concerted | Kinetic isotope effect studies suggest that not all SNAr reactions proceed via a distinct Meisenheimer intermediate. |
This table is generated based on findings for structurally related compounds to illustrate the principles of stereoelectronic effects, as direct data for "this compound" is not available.
Influence of Substituents on Regioselectivity and Chemoselectivity
The substituents on the "this compound" molecule—namely the 4-isopropyl-phenoxy group at the 2-position and the nitro group at the 5-position—exert a profound influence on the regioselectivity and chemoselectivity of its reactions.
Regioselectivity
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of "this compound," the primary consideration for regioselectivity is the site of nucleophilic attack on the pyridine ring. The pyridine ring has several potential sites for attack, but the electronic effects of the substituents make certain positions more favorable.
Activation by the Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. Through its resonance and inductive effects, it significantly reduces the electron density at the ortho (positions 4 and 6) and para (position 2) carbons relative to its own position.
Influence of the Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density, particularly from the alpha (2 and 6) and gamma (4) positions.
The combined effect of the ring nitrogen and the 5-nitro group makes the positions 2, 4, and 6 highly electrophilic and thus susceptible to nucleophilic attack. Since the 2-position is already substituted with the leaving group, the primary competition for nucleophilic attack is between the 4 and 6 positions. However, in an SNAr reaction, the attack occurs at the carbon bearing the leaving group. Therefore, for a substitution reaction to occur, the nucleophile will attack the 2-position, leading to the displacement of the 4-isopropyl-phenoxide.
In related nitropyridine systems, the regioselectivity of nucleophilic attack has been a subject of detailed study. For example, in 3-R-5-nitropyridines, nucleophilic attack can lead to the substitution of the nitro group itself, depending on the nature of the substituent at the 3-position and the nucleophile.
Chemoselectivity
Chemoselectivity refers to the preference of a reagent to react with one functional group over another. The "this compound" molecule possesses several functional groups that could potentially react: the pyridine ring, the nitro group, and the isopropyl group on the phenoxy moiety.
Nucleophilic Aromatic Substitution: As discussed, the electron-deficient pyridine ring is highly susceptible to SNAr. This is often the most facile reaction pathway with a wide range of nucleophiles.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This transformation is a common synthetic route to access 5-aminopyridine derivatives.
Reactions of the Isopropyl Group: The isopropyl group is generally unreactive under most conditions. However, under harsh free-radical conditions, the benzylic-like hydrogens could potentially undergo substitution.
The outcome of a reaction will depend on the reagents and conditions employed. For example, treatment with a soft nucleophile like a thiol in a polar aprotic solvent would likely lead to SNAr at the 2-position. In contrast, exposure to hydrogen gas over a palladium catalyst would preferentially reduce the nitro group.
Illustrative Data on Regioselectivity in Related Systems
| Substrate | Nucleophile/Reagent | Primary Product(s) | Observations on Regioselectivity |
| 2,4-Dichloropyrimidines (with 5-EWG) | Secondary Amines | 4-substituted product | The C-4 position is generally more reactive towards secondary amine nucleophiles. |
| 2,4-Dichloropyrimidines (with 5-EWG) | Tertiary Amines | 2-substituted product | Tertiary amines show a remarkable reversal of selectivity, favoring the C-2 position. |
| 2-Methyl-3,5-dinitropyridine | Thiols | 3-(Thioether)-5-nitropyridine | The nitro group at the 3-position is selectively substituted over the one at the 5-position, influenced by the adjacent methyl group. |
This table presents data from analogous heterocyclic systems to illustrate the principles of how substituents guide regioselectivity, as specific comparative studies on "this compound" are not available.
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the electronic characteristics of 2-(4-Isopropyl-phenoxy)-5-nitropyridine.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to predict its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations are fundamental in understanding the molecule's stability and how it might interact with other chemical species. nih.gov
The electronic structure of related nitropyridine derivatives has been successfully elucidated using this method, providing a reliable framework for predicting the behavior of this compound. nih.gov The predictions from DFT calculations are crucial for understanding the molecule's reactivity in various chemical environments. mdpi.com
HOMO-LUMO Analysis for Electronic Transitions and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO is anticipated to be centered on the electron-deficient nitropyridine ring. This distribution facilitates intramolecular charge transfer from the phenoxy moiety to the nitropyridine ring, a characteristic feature of donor-acceptor systems. researchgate.net The energy of these orbitals and their gap can be used to predict the molecule's behavior in chemical reactions. youtube.com
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -2.5 |
Note: The values in this table are illustrative and based on typical values for similar aromatic nitro compounds.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov
In this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the phenoxy ether oxygen, indicating these as likely sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms of the aromatic rings are expected to exhibit a positive potential, making them potential sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.deq-chem.com This method allows for the quantification of intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. researchgate.net
For this compound, NBO analysis can reveal the nature of the C-O-C ether linkage and the electronic delocalization between the phenoxy and nitropyridine rings. uni-muenchen.de It helps in understanding the stability of the molecule arising from electron delocalization from filled donor orbitals to empty acceptor orbitals. chemrxiv.org The analysis of donor-acceptor interactions provides quantitative insights into the strength of intermolecular hydrogen bonds and other non-covalent interactions. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and energetic landscape.
Conformational Analysis and Energy Landscapes
Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.gov These simulations provide information about the energy barriers between different conformations and the probability of their occurrence at a given temperature. The energy landscape helps in understanding how the molecule's conformation influences its physical and chemical properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Simulation of Reaction Pathways and Transition States
The simulation of reaction pathways for molecules like this compound, particularly in reactions such as nucleophilic aromatic substitution (SNAr), is a powerful application of computational chemistry. nih.govresearchgate.netmdpi.com These simulations, predominantly employing Density Functional Theory (DFT), allow for the detailed exploration of the reaction mechanism, including the identification of intermediates and transition states. researchgate.net
A common reaction pathway for 2-aryloxy-5-nitropyridines involves the displacement of the aryloxy group by a nucleophile. Computational models can elucidate the step-by-step mechanism of such reactions. The process typically begins with the approach of the nucleophile to the electron-deficient pyridine (B92270) ring, which is activated by the electron-withdrawing nitro group. The simulation can map the potential energy surface as the nucleophile attacks the carbon atom bonded to the phenoxy group.
A key feature of the SNAr mechanism that can be modeled is the formation of a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net DFT calculations can determine the geometry and stability of this intermediate. The transition state leading to the Meisenheimer complex, as well as the transition state for the departure of the leaving group, can be located and characterized. The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Prediction of Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra of molecules. For this compound, Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), can provide a detailed and accurate prediction of its Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. nih.gov
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed on the optimized structure. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, it is common practice to scale the calculated frequencies using a scaling factor to improve agreement with experimental data.
The predicted spectra can be used to assign the observed vibrational bands to specific motions of the atoms within the molecule. This is achieved through the analysis of the potential energy distribution (PED). For this compound, characteristic vibrational modes would include:
NO₂ group vibrations: Asymmetric and symmetric stretching modes typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
C-O-C ether linkage vibrations: Asymmetric stretching is expected around 1200-1250 cm⁻¹, while symmetric stretching is found at lower wavenumbers.
Pyridine and benzene ring vibrations: C-H stretching modes are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings occur in the 1400-1600 cm⁻¹ region.
Isopropyl group vibrations: C-H stretching and bending modes of the isopropyl group will also be present.
Below is a hypothetical interactive data table of predicted vibrational frequencies for this compound, based on typical values for similar functional groups found in computational studies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2900-3000 | Strong | Medium |
| NO₂ Asymmetric Stretch | ~1540 | Very Strong | Weak |
| Aromatic C=C/C=N Stretch | 1450-1600 | Strong | Strong |
| NO₂ Symmetric Stretch | ~1350 | Very Strong | Medium |
| C-O-C Asymmetric Stretch | ~1240 | Strong | Medium |
| In-plane ring bending | 1000-1200 | Medium | Medium |
| Out-of-plane C-H bend | 750-900 | Strong | Weak |
The prediction of electronic absorption spectra, commonly measured by UV-Vis spectroscopy, is another area where computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are widely applied. mdpi.comrsc.orgsemanticscholar.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transitions involved.
The calculation is typically performed on the ground-state optimized geometry of the molecule. The TD-DFT method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied molecular orbital. The most significant transitions often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals involved in these transitions can provide insight into the nature of the electronic excitation, such as n → π* or π → π* transitions. rsc.org
For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the aromatic rings and potentially charge-transfer transitions involving the nitro and phenoxy groups. The presence of the nitro group, a strong chromophore, is likely to result in absorption bands in the UV or even the visible region of the spectrum.
A hypothetical data table of predicted electronic transitions for this compound is presented below.
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| ~350 | 0.25 | HOMO → LUMO | π → π* with charge transfer character |
| ~280 | 0.40 | HOMO-1 → LUMO | π → π |
| ~230 | 0.30 | HOMO → LUMO+1 | π → π |
Computational Methodologies for Redox Potential Prediction
Computational chemistry provides robust methodologies for the prediction of redox potentials of organic molecules, which is a measure of their tendency to gain or lose electrons. dtu.dkcanterbury.ac.nz For this compound, which contains a reducible nitro group, DFT calculations can be employed to estimate its reduction potential.
The prediction of redox potentials involves calculating the free energy change (ΔG) for the reduction or oxidation reaction. The redox potential (E) can then be determined using the Nernst equation. A common computational approach involves the following steps:
Geometry Optimization: The geometries of both the neutral (reduced) and the radical anion (oxidized) species of the molecule are optimized separately using a suitable DFT functional and basis set.
Frequency Calculations: Vibrational frequency calculations are performed for both optimized structures to obtain the thermal corrections to the electronic energies, yielding the Gibbs free energies.
Solvation Energy: The effect of the solvent is crucial for redox processes and is typically included using a continuum solvation model (e.g., COSMO or PCM). The free energy of solvation is calculated for both the neutral and the charged species.
Free Energy of Reaction: The total Gibbs free energy change for the reduction in solution is calculated by combining the gas-phase free energies and the solvation free energies.
Redox Potential Calculation: The absolute redox potential is then calculated relative to a reference electrode, often the standard hydrogen electrode (SHE), by considering the free energy of the electron in the chosen solvent.
For nitroaromatic compounds, the first reduction is typically a one-electron process leading to the formation of a radical anion. The predicted potential for this process in this compound would be influenced by the electron-withdrawing nature of the pyridine ring and the nitro group, as well as the electronic effects of the isopropyl-phenoxy substituent. The accuracy of the predicted redox potentials can be within 0.15 V of experimental values when using appropriate computational protocols. canterbury.ac.nz
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Isopropyl-phenoxy)-5-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between nitropyridine derivatives and substituted phenols. Key factors include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products like dehalogenated byproducts .
- Catalysts : Use of Cu(I) or Pd-based catalysts for cross-coupling reactions enhances regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may complicate purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze - and -NMR for aromatic proton splitting patterns and nitro-group deshielding effects .
- IR : Confirm nitrogroup presence via asymmetric stretching (~1520 cm) and phenolic C-O-C stretching (~1250 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities; retention times correlate with polarity differences .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks from nitro-group decomposition products (e.g., NO) .
- Waste Management : Segregate nitro-containing waste for incineration or alkaline hydrolysis to avoid environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nitro-aromatic derivatives like this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperature to identify yield-limiting steps .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., de-nitrated products) and adjust stoichiometry or reaction time .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to explain steric/electronic effects of the isopropyl group .
Q. What mechanistic insights explain the stability of this compound under oxidative conditions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group stabilizes the aromatic ring via resonance, reducing susceptibility to oxidation .
- Steric Shielding : The 4-isopropyl group hinders electrophilic attack at the para position, as shown in X-ray crystallography studies .
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) with GC-MS identifies degradation products like phenolic acids .
Q. How can researchers leverage this compound in studying enzyme-substrate interactions?
- Methodological Answer :
- Probe Design : Functionalize the phenol moiety with fluorophores (e.g., dansyl) for fluorescence quenching assays to monitor binding .
- Docking Studies : Molecular docking with cytochrome P450 isoforms predicts metabolic pathways and potential toxicity .
- Kinetic Analysis : Surface Plasmon Resonance (SPR) measures binding affinity (K) to target proteins like kinases .
Q. What computational approaches are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Correlate logP (calculated ~3.4) with bioaccumulation potential in aquatic organisms .
- Degradation Simulations : Use Gaussian software to model photolytic cleavage of the nitro group under UV light .
- Soil Mobility : Column chromatography experiments assess adsorption coefficients (K) in loam/clay matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
